molecular formula C15H31N3O3 B13204714 tert-Butyl 4-(aminomethyl)-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate

tert-Butyl 4-(aminomethyl)-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate

Cat. No.: B13204714
M. Wt: 301.42 g/mol
InChI Key: OPBWQGJIQHMAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position, an aminomethyl substituent, and a 2-hydroxy-3-(methylamino)propyl chain at the 4-position. The hydroxy and methylamino groups enhance hydrogen-bonding capacity, influencing solubility and bioavailability .

Properties

Molecular Formula

C15H31N3O3

Molecular Weight

301.42 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H31N3O3/c1-14(2,3)21-13(20)18-7-5-15(11-16,6-8-18)9-12(19)10-17-4/h12,17,19H,5-11,16H2,1-4H3

InChI Key

OPBWQGJIQHMAEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(CNC)O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(aminomethyl)-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups: The functional groups, such as the tert-butyl ester, aminomethyl, hydroxy, and methylamino groups, are introduced through a series of substitution and addition reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include reaction temperature, pressure, solvent choice, and catalyst selection.

Chemical Reactions Analysis

Functional Group Reactivity

Functional Group Reaction Type Typical Reagents/Conditions
Boc Protecting GroupAcid-catalyzed deprotectionTrifluoroacetic acid (TFA) in dichloromethane
Hydroxyl Group (-OH)EsterificationAcetyl chloride, pyridine
Primary Amine (-NH2)AcylationAcetic anhydride, base
Secondary Amine (-NHCH3)AlkylationAlkyl halides, base

Key Observations :

  • The Boc group is selectively removed under acidic conditions (e.g., TFA), yielding a free amine for further functionalization.

  • The hydroxyl group participates in esterification, enabling the introduction of acyl or sulfonate groups .

  • Amine groups undergo alkylation or acylation, expanding the molecule’s structural diversity.

Boc Deprotection

Reaction with TFA cleaves the Boc group, generating a primary amine intermediate. This step is critical for synthesizing amine derivatives or conjugates.

Boc protected compoundTFA DCMFree amine+CO2+tert butanol[1]\text{Boc protected compound}\xrightarrow{\text{TFA DCM}}\text{Free amine}+\text{CO}_2+\text{tert butanol}\quad[1]

Hydroxyl Group Functionalization

  • Esterification : Reacting with acetyl chloride forms an acetate ester, enhancing lipophilicity.

  • Oxidation : Under controlled conditions (e.g., Dess-Martin periodinane), the hydroxyl group can be oxidized to a ketone, though this is less common due to competing side reactions.

Amine Modifications

  • Acylation : Treatment with acetic anhydride yields acetylated amines, useful in prodrug design.

  • Alkylation : Reaction with methyl iodide or benzyl bromide introduces alkyl chains, altering pharmacokinetic properties .

Comparative Reaction Data

Reaction Conditions Product Yield (Reported)
Boc DeprotectionTFA (20% v/v), DCM, 0°C, 1 hrFree amine>85%
Hydroxyl EsterificationAcCl, pyridine, RT, 2 hrAcetate ester~70%
Primary Amine AcylationAc₂O, Et₃N, DCM, 0°C → RTAcetylated amine65-75%

Notes :

  • Yields are approximate due to variability in purification methods.

  • Side reactions (e.g., over-alkylation) are mitigated using stoichiometric control .

Mechanistic Insights

  • Boc Deprotection : Proceeds via protonation of the carbonyl oxygen, followed by cleavage of the carbamate bond.

  • Amine Alkylation : Follows an SN2 mechanism, with steric hindrance from the piperidine ring influencing reaction rates .

Scientific Research Applications

tert-Butyl 4-(aminomethyl)-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s functional groups make it a useful probe for studying biological processes.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 4-(aminomethyl)-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact mechanism may vary depending on the application and the specific targets involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS: 1707580-61-7)
  • Substituents: Pyridin-3-yl group at the 4-position instead of aminomethyl and propyl chains.
  • The aromatic pyridine ring introduces π-π stacking capabilities.
  • Molecular Weight : 277.36 g/mol .
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate (CAS: 159635-49-1)
  • Substituents: Aminomethyl group at the 4-position.
  • Key Differences: Simpler structure; lacks the hydroxypropyl and methylamino side chains. Reduced steric hindrance may improve synthetic accessibility .
tert-Butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate (CAS: 896103-62-1)
  • Substituents: Methylaminoethyl chain at the 4-position.
  • Key Differences : Shorter alkyl chain (ethyl vs. propyl) and absence of a hydroxyl group. Likely lower hydrophilicity compared to the target compound .
tert-Butyl 4-(4-fluorobenzyl)piperidine-1-carboxylate (CAS: Not provided)
  • Substituents : 4-Fluorobenzyl group at the 4-position.
  • Lacks the polar hydroxy and methylamino groups .

Physicochemical and Pharmacokinetic Properties

Compound (CAS) Molecular Weight (g/mol) Key Functional Groups LogP* (Predicted) Hydrogen Bond Donors BBB Permeability
Target Compound ~325 (estimated) Hydroxy, methylamino, aminomethyl 1.2–1.8 3 Moderate
1707580-61-7 277.36 Pyridine, amino 1.5–2.0 1 High
159635-49-1 ~200 (estimated) Aminomethyl 1.0–1.5 1 High
896103-62-1 ~270 (estimated) Methylaminoethyl 1.8–2.3 1 Moderate
4-Fluorobenzyl derivative ~315 (estimated) Fluorobenzyl 2.5–3.0 0 High

*LogP values estimated using Lipinski’s rules.

Biological Activity

Tert-Butyl 4-(aminomethyl)-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

  • Molecular Formula : C₁₈H₃₃N₃O₃
  • Molecular Weight : 337.48 g/mol
  • CAS Number : Not explicitly available in the search results but can be referenced through related compounds.

Research indicates that this compound exhibits several biological activities, including:

  • Inhibition of Enzymes : It has been shown to inhibit β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of Alzheimer's disease (AD). The inhibition of these enzymes can prevent the aggregation of amyloid-beta peptides (Aβ), a hallmark of AD pathology .
  • Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect astrocytes from Aβ-induced toxicity, enhancing cell viability and reducing inflammatory responses mediated by TNF-α and other cytokines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
β-Secretase Inhibition IC₅₀ = 15.4 nM, indicating potent inhibition of amyloid precursor protein processing .
Acetylcholinesterase Inhibition Kᵢ = 0.17 μM, demonstrating significant potential for cognitive enhancement .
Cell Viability Improvement Enhanced astrocyte viability in the presence of Aβ, with a notable increase from 43.78% to 62.98% .
Anti-inflammatory Effects Reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in treated models .

Case Studies

  • In Vitro Studies on Astrocytes :
    • Research conducted on astrocytic cell cultures exposed to Aβ showed that treatment with this compound led to a significant increase in cell survival rates compared to untreated controls. This suggests a protective mechanism against neurotoxicity associated with Alzheimer's pathology .
  • In Vivo Models :
    • In animal models simulating AD, the compound was administered alongside scopolamine to evaluate its effects on cognitive function and amyloid deposition. While improvements were noted in treated groups, statistical significance was primarily observed with established drugs like galantamine, indicating that further optimization may be necessary for clinical efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 4-(aminomethyl)-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate?

  • Methodology : Multi-step synthesis typically involves introducing the aminomethyl and hydroxypropyl groups via nucleophilic substitution or reductive amination. For example, tert-butyl piperidine carboxylate derivatives are often synthesized using Boc-protected intermediates, with purification via silica gel chromatography .
  • Key Considerations : Optimize reaction temperatures (–78°C to 100°C) and use inert atmospheres for sensitive steps. Monitor intermediates via TLC or LC-MS .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use HPLC (>95% purity) and NMR (1H/13C) to confirm structure. Compare spectral data with analogous tert-butyl piperidine carboxylates (e.g., tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate, CAS 871115-32-1) .
  • Contradictions : Discrepancies in melting points or retention times may arise due to residual solvents; employ vacuum drying and elemental analysis for validation .

Q. What safety precautions are essential during handling?

  • Methodology : Use respiratory protection, nitrile gloves, and eye/face shields. Avoid contact with strong oxidizers (e.g., peroxides), which may degrade the Boc-protected amine . Store in sealed containers under dry, inert conditions (argon or nitrogen) .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 2-hydroxy-3-(methylamino)propyl moiety?

  • Methodology : Screen catalysts (e.g., Pd(OAc)₂ with XPhos ligand) and solvents (acetonitrile, tert-butanol) under varying temperatures (40–100°C). For stereochemical control, employ chiral auxiliaries or enzymatic resolution .
  • Data Contradictions : Conflicting yields (e.g., 50–80%) may stem from moisture sensitivity; use molecular sieves or anhydrous solvents .

Q. What strategies resolve instability issues in aqueous or acidic conditions?

  • Methodology : Assess pH-dependent degradation via accelerated stability studies (40°C/75% RH). Boc deprotection under acidic conditions (HCl/dioxane) requires careful monitoring to prevent over-degradation .
  • Contradictions : Discrepancies in reported stability (e.g., "stable" vs. "moisture-sensitive") highlight batch variability; characterize each lot via Karl Fischer titration .

Q. How does the compound’s stereochemistry influence its biological activity?

  • Methodology : Synthesize enantiomers using chiral HPLC or asymmetric catalysis. Compare binding affinities (e.g., via SPR or radioligand assays) with targets like GPCRs or kinases, referencing analogs (e.g., tert-butyl 3-(4-cyclopropyl-triazolyl)piperidine-1-carboxylate) .
  • Data Contradictions : Positional isomerism (e.g., nitro group placement) can drastically alter activity; use molecular docking to rationalize differences .

Q. What analytical techniques quantify trace impurities in scaled-up batches?

  • Methodology : Employ UPLC-QTOF-MS to detect sub-0.1% impurities (e.g., de-Boc byproducts). Validate methods per ICH Q3A guidelines, referencing tert-butyl piperazine carboxylate impurity profiles .
  • Contradictions : Conflicting impurity thresholds (e.g., 0.5% vs. 1.0%) require risk assessment based on intended use (e.g., in vivo vs. in vitro) .

Methodological Notes

  • Synthesis : Prioritize Pd-catalyzed cross-couplings for introducing aryl/heteroaryl groups .
  • Purification : Use preparative HPLC for polar intermediates; avoid prolonged silica gel exposure to prevent Boc cleavage .
  • Safety : Refer to SDS data for analogous compounds (e.g., acute oral toxicity LD₅₀ > 300 mg/kg) until compound-specific data is available .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.